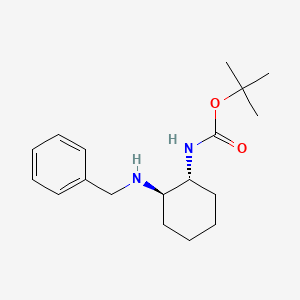

Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate

Description

Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate is a chiral cyclohexylcarbamate derivative featuring a benzylamino substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by its trans-1,2-diaminocyclohexane backbone, which confers stereochemical rigidity and makes it a valuable intermediate in asymmetric synthesis and medicinal chemistry. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings, suggesting challenges in large-scale production or reduced demand compared to newer derivatives .

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(benzylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-12-8-7-11-15(16)19-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,19H,7-8,11-13H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFCVOVRLIBVAP-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H28N2O2

- CAS Number : 1354486-21-7

- IUPAC Name : tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate

The compound features a cyclohexyl ring linked to a benzylamino group via a carbamate functional group. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The precise molecular targets remain under investigation, but preliminary studies suggest potential interactions with:

- Enzymes : It may inhibit or activate enzymes critical in metabolic pathways.

- Receptors : Possible modulation of receptor activity could lead to therapeutic effects.

Antimicrobial Activity

A study investigated the antibacterial properties of related carbamate derivatives, revealing that compounds similar to this compound exhibited significant activity against various bacterial strains. The microdilution broth susceptibility assay highlighted effectiveness against:

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | High |

| Micrococcus luteus | High |

| Bacillus cereus | Moderate |

| Pseudomonas aeruginosa | Low |

| Streptococcus fecalis | Low |

These findings indicate a promising potential for this compound in developing new antibacterial agents, particularly against drug-resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments using the Artemia salina bioassay demonstrated that while some derivatives showed effective antibacterial properties, they also exhibited low toxicity levels. This balance is crucial for therapeutic applications, suggesting that compounds like this compound could be further explored for safe medicinal use .

Medicinal Chemistry

Research indicates that compounds within the carbamate class, including this compound, are being explored for their potential in drug development. Their ability to interact with biological targets makes them suitable candidates for designing new therapeutic agents aimed at various diseases, including infections caused by resistant bacteria .

Organic Synthesis

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules necessary for pharmaceutical development .

Scientific Research Applications

Biological Research Applications

-

Enzyme Inhibition and Modulation

- Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate has shown potential as an enzyme inhibitor or modulator. Its interactions with specific enzymes may influence various metabolic pathways, which is crucial for drug development targeting specific diseases.

- Preliminary studies suggest that modifications to the benzylamino group can significantly affect binding properties and selectivity towards biological targets.

-

Therapeutic Uses

- The compound's structural similarities to known pharmaceuticals indicate its potential as a lead compound in drug discovery. It may be investigated for therapeutic effects in conditions requiring modulation of enzyme activity or receptor interactions .

- Research has indicated that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound could be explored for such applications .

Synthesis and Production

The synthesis of this compound can be achieved through various organic synthesis methods. A notable method involves the reaction of tert-butyl carbamate with benzylamine under controlled conditions to yield the desired product. This process highlights the importance of optimizing reaction conditions to improve yield and purity .

Case Study 1: Enzyme Interaction Studies

Research focusing on the enzyme inhibition properties of this compound has demonstrated its ability to modulate enzyme activity linked to metabolic disorders. These studies are critical for understanding how structural modifications can enhance or diminish biological activity.

Case Study 2: Therapeutic Development

A study exploring the therapeutic potential of similar compounds revealed that modifications in the benzylamino group could lead to enhanced anti-inflammatory effects. This suggests that this compound warrants further investigation as a potential anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Pharmacological and Industrial Relevance

- CCR2 Antagonist Synthesis: The Boc group in this compound facilitates enantioselective synthesis of intermediates like benzyl (1S,2R,4R)-4-Boc-amino-2-hydroxymethylcyclohexylcarbamate, critical for CCR2 antagonists .

- Thiourea Organocatalysts: Derivatives such as 1-{3,5-bis(trifluoromethyl)phenyl}-3-(1R,2R)-2-[methyl(propynyl)amino]cyclohexylthiourea (6a) exhibit catalytic activity in asymmetric reactions, leveraging the stereochemistry of the cyclohexyl backbone .

- Comparative Stability : Methylated analogs (e.g., 5b) show lower melting points (60–61°C vs. 89–90°C for 4b), suggesting reduced crystallinity but improved solubility .

Commercial and Regulatory Status

- Discontinuation: this compound is listed as discontinued by CymitQuimica, whereas analogs like tert-butyl (trans-4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate remain available, indicating a shift toward more specialized derivatives .

- Regulatory Profile: No hazardous classification is reported for the target compound, but chlorinated or nitro-substituted analogs (e.g., ZINC72203821) may require stricter handling due to reactive functional groups .

Preparation Methods

Formation of the Cyclohexylcarbamate Core

The initial step involves the preparation of the cyclohexylcarbamate intermediate, typically achieved by:

- Reacting cyclohexylamine derivatives with tert-butyl chloroformate under basic conditions (e.g., sodium bicarbonate or triethylamine) to form tert-butyl cyclohexylcarbamate.

- This reaction proceeds via nucleophilic attack of the amine on the chloroformate, resulting in carbamate formation.

- The reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at low to ambient temperatures to control reaction rate and stereochemical integrity.

Introduction of the Benzylamino Group

The benzylamino substituent can be introduced by:

- Nucleophilic substitution : Reacting the cyclohexylcarbamate intermediate with benzylamine or benzyl halides (e.g., benzyl chloride) under basic conditions.

- Reductive amination : Condensation of the cyclohexylcarbamate aldehyde or ketone precursor with benzylamine followed by reduction using catalysts such as palladium on carbon (Pd-C) under hydrogen atmosphere.

- The reaction solvent is often an aprotic polar solvent like dimethylformamide (DMF) or ethanol.

- Reaction temperatures vary from room temperature to moderate heating (25–60 °C) depending on the reagent reactivity.

Catalytic Hydrogenation for Intermediate Preparation

- For related intermediates (e.g., tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate), catalytic hydrogenation using Pd-C in ethanol under hydrogen atmosphere at 50–60 °C is employed to remove protecting groups or reduce nitro groups.

- This method may be adapted for the benzylamino derivative synthesis if reductive amination is involved.

Industrial Scale Synthesis Considerations

- The process benefits from using neutral forms of reagents rather than their salts to avoid increased viscosity and facilitate stirring, improving yield and purity.

- Reaction mixtures are typically stirred in conventional reactors; controlling viscosity and reaction medium homogeneity is critical.

- Base addition after mixing the starting materials allows better reaction control.

- Purification usually involves crystallization or chromatographic techniques to achieve high enantiomeric purity.

Representative Reaction Scheme and Conditions

| Step | Reactants/Intermediates | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclohexylamine + tert-butyl chloroformate | Base (e.g., NaHCO3, Et3N) | DCM or THF | 0–25 °C | 85–90 | Formation of tert-butyl cyclohexylcarbamate |

| 2 | tert-butyl cyclohexylcarbamate + benzyl chloride/amine | Base (e.g., K2CO3, NaH) | DMF or THF | 25–60 °C | 75–85 | Introduction of benzylamino group |

| 3 | Intermediate (if aldehyde/ketone) + benzylamine | Pd-C catalyst, H2 atmosphere (if reductive amination) | Ethanol | 50–60 °C | 80–90 | Catalytic hydrogenation step |

Research Findings and Analytical Data

- Use of neutral reagent forms significantly reduces reaction medium viscosity and improves stirring efficiency, leading to higher yields and purities compared to salt forms.

- Stereochemical control is maintained by using enantiomerically pure starting materials and mild reaction conditions.

- Analytical characterization includes:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structure and stereochemistry.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and enantiomeric excess.

- Reported yields for similar carbamate intermediates range from 75% to 90%, with purity exceeding 98% after purification.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | DCM, THF, DMF, Ethanol | Solubility and reaction rate |

| Temperature | 0–60 °C | Controls reaction kinetics and stereochemistry |

| Base | NaHCO3, Et3N, K2CO3, NaH | Neutralizes acid by-products, facilitates substitution |

| Catalyst (if applicable) | Pd-C (10%) | Required for hydrogenation/reductive amination |

| Reaction Time | 4–24 hours | Ensures complete conversion |

| Yield | 75–90% | Dependent on reagent purity and conditions |

| Purity | >98% | Achieved via crystallization or chromatography |

Q & A

Q. What are the critical steps for synthesizing tert-butyl (1R,2R)-2-(benzylamino)cyclohexylcarbamate with high stereochemical purity?

Methodological Answer: The synthesis of this chiral carbamate derivative requires precise control over stereochemistry. Key steps include:

- Chiral Auxiliary Use : Employ enantiomerically pure starting materials, such as (1R,2R)-diaminocyclohexane, to preserve stereochemistry during carbamate formation .

- Protection/Deprotection Strategy : Use tert-butoxycarbonyl (Boc) protection for the amine group to prevent unwanted side reactions. Deprotection with HCl in methanol ensures retention of configuration .

- Diastereoselective Cyclization : For derivatives, intramolecular α-amidoalkylation reactions can be optimized using iodolactamization as a key step to enforce ring closure with stereochemical fidelity .

Q. What purification techniques are recommended for isolating tert-butyl (1R,2R)-2-(benzylamino)cyclohexylcarbamate?

Methodological Answer:

- Acid-Base Extraction : Utilize differential solubility by adjusting pH. The Boc-protected amine is typically extracted into organic layers (e.g., dichloromethane) under basic conditions, while impurities remain in the aqueous phase .

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or byproducts. Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain crystals with >95% purity, confirmed by HPLC .

Q. Which analytical methods are most effective for confirming identity and purity?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm regiochemistry and stereochemistry. Key signals include tert-butyl protons (~1.4 ppm) and benzyl aromatic protons (~7.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ m/z 317.2) and detects impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during intramolecular α-amidoalkylation reactions involving this compound?

Methodological Answer:

- Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) favor kinetically controlled transition states, enhancing diastereoselectivity .

- Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity in cyclization steps. For example, Garcia et al. (2009) achieved >90% ee using iodolactamization under controlled conditions .

- Computational Modeling : DFT calculations predict transition-state geometries to rationalize selectivity. Compare calculated vs. experimental NMR coupling constants (e.g., J values for cyclohexyl protons) .

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

- 2D NMR Techniques : Use COSY and NOESY to assign proton-proton correlations and confirm spatial relationships (e.g., transannular NOE between cyclohexyl and benzyl groups) .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment. For example, ’s derivative (CAS 146388-19-4) was resolved via X-ray to confirm (1R,2R) configuration .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex spectra (e.g., benzyl vs. cyclohexyl CH2 groups) .

Q. What strategies optimize reaction yields in multi-step syntheses of analogs (e.g., halogenated derivatives)?

Methodological Answer:

- Design of Experiments (DOE) : Apply factorial design to screen variables (e.g., equivalents of benzylamine, reaction time). For 3-chloro derivatives (CAS 1286274-20-1), optimal yields (75–80%) were achieved at 1.2 eq benzylamine and 12-hour reaction time .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Boc deprotection via carbonyl absorbance at ~1680 cm⁻¹) .

- Microwave-Assisted Synthesis : Reduce reaction times for sterically hindered intermediates (e.g., 4-fluorobenzyl analogs) from 24 hours to 2 hours at 100°C .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. HPLC analysis shows degradation (>10%) occurs at pH <2 (Boc cleavage) or pH >10 (cyclohexyl ring hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~180°C) to guide storage conditions (recommended: −20°C under argon) .

- Light Sensitivity : UV-Vis studies indicate photodegradation under 254 nm light; use amber vials for long-term storage .

Data Contradiction & Mechanistic Analysis

Q. How can conflicting reactivity data in carbamate derivatives be rationalized?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Competing pathways (e.g., SN1 vs. SN2 mechanisms) may explain variability in benzylamine substitution rates. Conduct Eyring plots to assess activation parameters .

- Steric Effects : Molecular dynamics simulations (e.g., using Schrödinger Suite) model steric hindrance from the tert-butyl group, which slows nucleophilic attack at the carbamate carbonyl .

- Isotope Effects : Compare kH/kD ratios in deuterated solvents to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

Q. What computational tools predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 for metabolic stability predictions) .

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites on the carbamate group .

- Solvent Modeling : COSMO-RS simulations in solvents like THF or acetonitrile predict solubility and aggregation tendencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.